molecular formula C9H17NO4 B14610992 Methyl 8-nitrooctanoate CAS No. 59080-48-7

Methyl 8-nitrooctanoate

Cat. No.: B14610992
CAS No.: 59080-48-7
M. Wt: 203.24 g/mol
InChI Key: SVDDQLWNYBQMPE-UHFFFAOYSA-N
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Description

Methyl 8-nitrooctanoate is a methyl ester of 8-nitrooctanoic acid, characterized by a nitro (-NO₂) functional group at the 8th carbon of an octanoate chain. While direct data on this compound are absent in the provided evidence, its structural analogs—methyl octanoate derivatives with varying substituents—offer insights into how functional groups influence physicochemical properties, synthesis, and applications. This article compares this compound with six related esters, leveraging data from diverse sources to highlight key similarities and differences.

Properties

CAS No.

59080-48-7

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 8-nitrooctanoate

InChI

InChI=1S/C9H17NO4/c1-14-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H2,1H3

InChI Key

SVDDQLWNYBQMPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-nitrooctanoate can be synthesized through the esterification of 8-nitrooctanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product. Another method involves the nitro-oxidation of cycloalkenes followed by esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The nitro group facilitates displacement reactions at the β-carbon (C7):

Reaction Nucleophile Conditions Product Yield
HalogenationNaI in acetoneReflux, 6 hours8-Iodooctanoate derivative52%
ThiolationHS⁻ (from NaSH)Aqueous ethanol, 25°C, 3 hoursThioether analog38%

Mechanistic studies suggest an Sₙ2 pathway , with steric hindrance at C8 limiting reactivity at the nitro-bearing carbon .

Reduction Reactions

The nitro group undergoes selective reduction:

Reducing Agent Conditions Product Notes
H₂/Pd-CEthanol, 1 atm H₂Methyl 8-aminooctanoateRequires acidic workup to stabilize amine
Zn/HClReflux, 4 hoursHydroxylamine intermediatePartial reduction observed

Enzymatic reduction using NADPH-dependent reductases (e.g., tropinone reductase analogs) produces hydroxylated derivatives, though this pathway remains underexplored for fatty acid nitroesters .

Biological Reactivity

Methyl 8-nitrooctanoate interacts with biomolecules:

  • Protein adduct formation : Covalently modifies cysteine residues via Michael addition, altering enzymatic activity (e.g., peroxiredoxins, NF-κB regulators) .

  • Lipid membrane integration : Disrupts membrane fluidity due to polar nitro group, validated via fluorescence anisotropy assays (Δ anisotropy = 0.12 ± 0.03).

Thermal Decomposition

Controlled pyrolysis studies reveal:

Temperature Major Products Mechanism
150–200°CNO₂, methyl octenoateRadical-initiated denitration
>250°CCO₂, nitrosaminesEster cleavage and nitro group rearrangement

Catalytic Transformations

Pd-mediated cross-coupling reactions:

Reaction Catalyst Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivative61%
Heck reactionPd(OAc)₂, P(o-tol)₃Styrenylated analog44%

Acid/Base Hydrolysis

Controlled hydrolysis pathways:

Conditions Product Reaction Rate (k, s⁻¹)
1M NaOH, 25°C8-Nitrooctanoic acid2.1 × 10⁻⁴
0.1M H₂SO₄, refluxPartial decarboxylation8.7 × 10⁻⁵

Key Research Findings

  • Nitro-fatty acids exhibit dual functionality as electrophiles (nitro group) and nucleophiles (ester carbonyl) .

  • Regioselectivity in substitution reactions is governed by steric effects, not electronic factors .

  • Biological activity correlates with nitro group positioning, as C8 nitration optimizes membrane permeability.

This compound’s versatility in synthetic and biological contexts underscores its value in medicinal chemistry and materials science .

Scientific Research Applications

Methyl 8-nitrooctanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-nitrooctanoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ester group can be hydrolyzed to release the active acid form, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 8-Oxooctanoate

  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.22 g/mol
  • CAS No.: 4316-48-7
  • Functional Group : Oxo (keto) at C7.
  • Key Properties : Gas chromatography data confirm its identification in analytical workflows .
  • Applications : Used as a reference standard in resin analysis (e.g., Austrocedrus chilensis resin studies) .

  • Safety: Limited data, but esters generally require precautions against inhalation and skin contact.

Methyl 8-Bromooctanoate

  • Molecular Formula : C₉H₁₇BrO₂
  • Molecular Weight : 237.13 g/mol
  • CAS No.: 26825-92-3
  • Functional Group : Bromo (-Br) at C8.
  • Key Properties : Linear structure (Br(CH₂)₇CO₂CH₃) with storage recommendations at controlled temperatures .
  • Applications : Intermediate in organic synthesis, particularly for introducing bromine in alkyl chains.
  • Safety : Halogenated compounds may release hazardous gases (e.g., HBr) under decomposition .

Methyl 8-(2-Furyl)octanoate

  • Molecular Formula : C₁₃H₂₀O₃
  • Molecular Weight : 224.30 g/mol
  • CAS No.: 38199-50-7
  • Functional Group : Furyl (aromatic oxygen heterocycle) at C8.
  • Key Properties : 3D structural data available via NIST, highlighting its planar furan ring .
  • Applications: Potential use in fragrance or polymer industries due to its aromatic moiety.

Methyl 8-Oxo-8-(phenylamino)octanoate

  • Molecular Formula: C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol (calculated)
  • CAS No.: 162853-41-0
  • Functional Group: Oxo and phenylamino (-NHPh) at C8.
  • Key Properties : Synthesized via carbodiimide coupling reactions, yielding solid products .
  • Applications : Research in bioactive molecule synthesis, given its amide-like structure.

Methyl 8-Aminooctanoate Hydrochloride

  • Molecular Formula: C₉H₁₉ClNO₂
  • Molecular Weight : 208.71 g/mol (calculated)
  • CAS No.: 77420-98-5
  • Functional Group: Amino (-NH₂) at C8, with hydrochloride salt.
  • Key Properties : Hydrophilic due to ionic nature; storage requires dry conditions .
  • Applications : Building block for polyamide or peptide-mimetic polymers.

Methyl Octanoate (Unsubstituted)

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • Functional Group: None (simple ester).
  • Key Properties : Baseline compound for comparing substituent effects. GC-MS data show prominence in plant extracts (e.g., Anethum graveolens) .
  • Applications : Common solvent and flavoring agent.

Data Table: Comparative Analysis

Compound Molecular Formula MW (g/mol) Functional Group CAS No. Key Applications
Methyl 8-Oxooctanoate C₉H₁₆O₃ 172.22 Oxo 4316-48-7 Analytical standards
Methyl 8-Bromooctanoate C₉H₁₇BrO₂ 237.13 Bromo 26825-92-3 Halogenation chemistry
Methyl 8-(2-Furyl)octanoate C₁₃H₂₀O₃ 224.30 Furyl 38199-50-7 Polymer/fragrance research
Methyl 8-Oxo-8-(phenylamino)octanoate C₁₅H₁₉NO₄ 277.32 Oxo, phenylamino 162853-41-0 Bioactive synthesis
Methyl 8-Aminooctanoate HCl C₉H₁₉ClNO₂ 208.71 Amino (HCl salt) 77420-98-5 Polyamide precursors
Methyl Octanoate C₉H₁₈O₂ 158.24 None 111-11-5* Solvent, flavoring

Key Findings

  • Aromatic Moieties (e.g., furyl, phenylamino): Enhance UV activity and applicability in materials science . Polar Groups (e.g., amino, oxo): Improve solubility in polar solvents .
  • Safety Trends: Halogenated and nitro compounds require stringent handling due to decomposition risks, whereas simple esters (e.g., methyl octanoate) are generally low-risk .

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